molecular formula C18H25N3O4 B4571109 N'-[2-(4-tert-butylphenoxy)acetyl]-2-oxo-2-pyrrolidin-1-ylacetohydrazide

N'-[2-(4-tert-butylphenoxy)acetyl]-2-oxo-2-pyrrolidin-1-ylacetohydrazide

Cat. No.: B4571109
M. Wt: 347.4 g/mol
InChI Key: MKGSDMZXYMTNCF-UHFFFAOYSA-N
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Description

N’-[2-(4-tert-butylphenoxy)acetyl]-2-oxo-2-pyrrolidin-1-ylacetohydrazide is an organic compound with a complex structure It is characterized by the presence of a tert-butylphenoxy group, a pyrrolidinone ring, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-tert-butylphenoxy)acetyl]-2-oxo-2-pyrrolidin-1-ylacetohydrazide typically involves multiple steps. One common route starts with the preparation of 4-tert-butylphenoxyacetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is reacted with 2-oxo-2-pyrrolidin-1-ylacetohydrazide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-tert-butylphenoxy)acetyl]-2-oxo-2-pyrrolidin-1-ylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acyl chloride or hydrazide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hydrazides or acyl derivatives.

Scientific Research Applications

N’-[2-(4-tert-butylphenoxy)acetyl]-2-oxo-2-pyrrolidin-1-ylacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(4-tert-butylphenoxy)acetyl]-2-oxo-2-pyrrolidin-1-ylacetohydrazide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenoxyacetic acid: Shares the tert-butylphenoxy group but lacks the pyrrolidinone and acetohydrazide moieties.

    2-oxo-2-pyrrolidin-1-ylacetic acid: Contains the pyrrolidinone ring but lacks the tert-butylphenoxy and acetohydrazide groups.

Uniqueness

N’-[2-(4-tert-butylphenoxy)acetyl]-2-oxo-2-pyrrolidin-1-ylacetohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N'-[2-(4-tert-butylphenoxy)acetyl]-2-oxo-2-pyrrolidin-1-ylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-18(2,3)13-6-8-14(9-7-13)25-12-15(22)19-20-16(23)17(24)21-10-4-5-11-21/h6-9H,4-5,10-12H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGSDMZXYMTNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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